7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester
Description
Chemical Structure: Ethyl 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylate (CAS: 1189107-54-7) is a quinoline derivative with a bromine substituent at position 7, a hydroxyl group at position 4, a methyl group at position 8, and an ethyl ester at position 2. Its molecular formula is C₁₁H₈BrNO₃, and it has a molecular weight of 282.09 g/mol . This compound is part of a broader class of halogenated quinolines, which are frequently studied for their antimicrobial, anticancer, and photophysical properties.
Properties
IUPAC Name |
ethyl 7-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)9-6-15-11-7(2)10(14)5-4-8(11)12(9)16/h4-6H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKBNGWIOXRRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670926 | |
| Record name | Ethyl 7-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189107-52-5 | |
| Record name | Ethyl 7-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conrad-Limpach Cyclization
Ethyl acetoacetate reacts with 2-methylaniline under acidic, high-temperature conditions to form the quinoline backbone. The mechanism proceeds via:
- Condensation : 2-Methylaniline reacts with ethyl acetoacetate to form a β-anilino ketone intermediate.
- Cyclization : Intramolecular cyclodehydration under heat (180–200°C) in a high-boiling solvent (e.g., diphenyl ether) yields 4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester.
Key Observations :
- The methyl group at the ortho position of the aniline directs cyclization to position 8 of the quinoline.
- Yields typically range from 60–75%, contingent on purity of reactants and temperature control.
Regioselective Bromination at Position 7
Bromination of the quinoline intermediate is critical for introducing the halogen at position 7. Electrophilic aromatic substitution (EAS) is governed by the directing effects of the 4-hydroxy and 8-methyl groups.
Bromination with Molecular Bromine
Conditions :
- Solvent : Chloroform (CHCl₃) or acetonitrile (CH₃CN) at 0–25°C.
- Stoichiometry : 1.1 equivalents of Br₂ to favor mono-bromination.
Procedure :
- Dissolve 4-hydroxy-8-methylquinoline-3-carboxylate (1 eq) in CHCl₃.
- Add bromine (1.1 eq) dropwise under nitrogen at 0°C.
- Stir for 1–4 hours, monitoring by TLC.
- Quench with 5% NaHCO₃, extract with CHCl₃, and purify via column chromatography.
Outcomes :
Alternative Brominating Agents
N-Bromosuccinimide (NBS) :
- Employed in radical bromination under UV light, but less common due to competing side reactions.
- Solvent : CCl₄ or CH₃CN.
- Yield : ≤60%, with dibrominated byproducts.
Optimization of Reaction Parameters
Temperature Control
Solvent Effects
| Solvent | Dielectric Constant | Bromination Efficiency | Byproducts |
|---|---|---|---|
| CHCl₃ | 4.81 | High | Minimal |
| CH₃CN | 37.5 | Moderate | Oxidized species |
| Toluene | 2.38 | Low | Unreacted Br₂ |
CHCl₃ balances solubility and polarity, minimizing side reactions.
Mechanistic Insights
Electrophilic Aromatic Substitution
Competing Pathways
- Dibromination : Occurs with excess Br₂ (>1.1 eq) or prolonged reaction times.
- Oxidation : The 4-hydroxy group may oxidize to a ketone under harsh conditions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Synthesis
Batch Process Optimization
Environmental Considerations
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conrad-Limpach + Br₂ | 85 | 98 | High |
| NBS Bromination | 60 | 90 | Moderate |
The Conrad-Limpach route coupled with controlled bromination offers superior efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoline compounds .
Scientific Research Applications
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The activity and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and types. Below is a detailed comparison with key analogs:
Physicochemical and Functional Differences
- Reactivity : Halogen position significantly impacts electronic effects. Bromine at C7 (target) vs. C6 (CAS 67643-31-6) alters resonance stabilization and electrophilic substitution patterns .
- Bioactivity Potential: Compounds with multiple halogens (e.g., CAS 1242260-94-1 and 1698027-26-7) may exhibit stronger antimicrobial activity but higher toxicity .
Research Implications
- Drug Development : The target compound’s moderate molecular weight and balanced substituents make it a candidate for optimizing pharmacokinetic profiles.
- Structure-Activity Relationships (SAR) : Positional isomers (e.g., bromine at C6 vs. C7) provide insights into how substituent placement affects target binding .
Biological Activity
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester (C13H12BrNO3) is a synthetic derivative of quinoline, a compound known for its diverse biological activities. The unique structure of this compound, featuring a bromine atom, hydroxyl group, and an ethyl ester, positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, including antimicrobial and anticancer properties, as well as potential mechanisms of action.
Chemical Structure and Properties
The molecular structure of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester is characterized by:
- Bromine Atom : Enhances reactivity and biological activity.
- Hydroxyl Group : Contributes to hydrogen bonding and solubility.
- Ethyl Ester : Improves bioavailability.
This compound is synthesized through bromination of 4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester, typically using bromine or a brominating agent under controlled conditions.
Antimicrobial Activity
Preliminary studies indicate that 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
These results suggest that the compound may serve as an effective antibacterial agent, particularly in treating infections caused by resistant strains .
The precise mechanism of action for 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester remains under investigation. However, several hypotheses can be drawn based on its chemical structure:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cellular pathways.
- Reactive Oxygen Species (ROS) Generation : Bromine substitution might enhance ROS production, leading to oxidative stress in cancer cells.
- Modulation of Signaling Pathways : The presence of the hydroxyl group could influence signaling pathways related to cell proliferation and survival .
Case Studies and Research Findings
A review of recent literature highlights the ongoing research into quinoline derivatives, including 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester:
- Antimicrobial Studies : A study found that derivatives with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Research indicates that quinoline derivatives can induce apoptosis in various cancer cell lines, warranting further exploration of this compound's effects on specific cancer types .
- Pharmacokinetics : The ethyl ester form is expected to enhance solubility and absorption in biological systems, which is crucial for effective therapeutic applications.
Q & A
Q. How can metabolomic profiling identify off-target effects or metabolic pathways influenced by the compound?
- Methodological Answer : LC-MS/MS-based untargeted metabolomics of treated vs. control cells (e.g., HepG2) detects altered metabolites (e.g., ATP, NADH). Pathway enrichment analysis (via KEGG or MetaboAnalyst) highlights affected processes (e.g., oxidative phosphorylation, glycolysis). Confirm findings with stable isotope-resolved tracing (e.g., ¹³C-glucose) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
